molecular formula C7H7NO2 B1212914 3-Pyridineacetic acid CAS No. 501-81-5

3-Pyridineacetic acid

Cat. No. B1212914
Key on ui cas rn: 501-81-5
M. Wt: 137.14 g/mol
InChI Key: WGNUNYPERJMVRM-UHFFFAOYSA-N
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Patent
US07608716B2

Procedure details

To a suspension of 2-(pyridin-3-yl)acetic acid-hydrochloride (13.2 g, 75.6 mmol) in ethanol (100 mL) was added a solution (150 mL) of 0.5 mol potassium hydroxide/ethanol, and the mixture was stirred well, then filtered to remove potassium chloride, concentrated, and dried to give 2-(pyridin-3-yl)acetic acid (10.6 g, quantitative).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide ethanol
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.[OH-].[K+].C(O)C>C(O)C>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
potassium hydroxide ethanol
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+].C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove potassium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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